![molecular formula C6H9N3O2 B3058367 1-Ethyl-2-methyl-4-nitro-1H-imidazole CAS No. 89128-07-4](/img/structure/B3058367.png)
1-Ethyl-2-methyl-4-nitro-1H-imidazole
Overview
Description
1-Ethyl-2-methyl-4-nitro-1H-imidazole is a chemical compound with the molecular formula C6H9N3O2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of 1-Ethyl-2-methyl-4-nitro-1H-imidazole consists of a five-membered ring with three carbon atoms and two nitrogen atoms . The exact structure could not be found in the available resources.Scientific Research Applications
Crystallography and Structural Analysis
Drug Synthesis and Pharmacology
The synthesis and evaluation of derivatives for potential pharmacological applications have been a key area of research. For example, the study on biology-oriented drug synthesis (BIODS) of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl aryl carboxylate derivatives explored their β-glucuronidase inhibitory activity, revealing that many derivatives demonstrated significant inhibition (U. Salar et al., 2017). Another investigation synthesized and characterized a library of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl aryl ether derivatives, assessing their α-amylase inhibitory activity and presenting a plausible structure-activity relationship (M. Taha et al., 2017).
Antibacterial Activity
The synthesis and evaluation of 5-substituted 1-methyl-4-nitro-1H-imidazole derivatives for in-vitro antibacterial activity highlighted the potential of these compounds against various microorganisms, including Staphylococcus aureus and Helicobacter pylori, with some derivatives showing potent activity (Bahram Letafat et al., 2008).
Biodegradability and Environmental Impact
Research into the biodegradability nature of imidazole and its derivatives by modulating two histidine degradation enzymes' activities provided insights into their environmental impact, suggesting potential pathways for their breakdown and the factors influencing their biodegradability (V. Veeraragavan et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific targets would depend on the particular biological activity exhibited by the compound.
Mode of Action
Imidazole compounds are known to interact with their targets through various mechanisms, often involving the formation of bonds during the interaction . The specific mode of action would depend on the particular target and biological activity of the compound.
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways, often related to their broad range of biological activities . The specific pathways affected would depend on the particular target and biological activity of the compound.
Result of Action
Imidazole derivatives are known to exhibit a variety of effects at the molecular and cellular level, often related to their broad range of biological activities . The specific effects would depend on the particular target and biological activity of the compound.
Action Environment
It is known that factors such as temperature and stoichiometry can affect the synthesis of imidazole derivatives . These factors could potentially also influence the action of the compound.
properties
IUPAC Name |
1-ethyl-2-methyl-4-nitroimidazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-3-8-4-6(9(10)11)7-5(8)2/h4H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AILAZDVPNOAKOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=C1C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350288 | |
Record name | 1-Ethyl-2-methyl-4-nitro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
89128-07-4 | |
Record name | 1-Ethyl-2-methyl-4-nitro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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